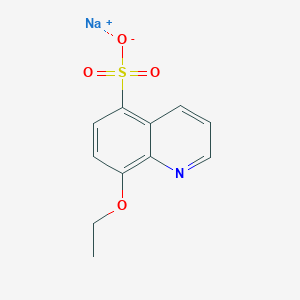

Actinoquinol sodium

Description

Historical Context and Current Relevance of Actinoquinol (B97579) Sodium as a Photoactive Compound

The study of actinoquinol dates back to the early 20th century, with initial preparations documented in 1932. drugfuture.com Its primary recognition has been as a sunscreen agent that absorbs Ultraviolet B (UVB) light. ncats.io The core of its functionality lies in its heterocyclic aromatic structure, which features a quinoline (B57606) backbone. smolecule.comnih.gov This structure enables the molecule to absorb UVB photons, exciting its electrons to higher energy levels and thus preventing these harmful rays from penetrating and damaging biological tissues. smolecule.com

In recent years, research has delved deeper into the photobase characteristics of actinoquinol. Upon photoexcitation, it exhibits a significant increase in basicity, a property that is actively being explored for its potential to modulate pH in aqueous environments on a very fast timescale. acs.org This dual functionality as both a UVB absorber and a photobase underscores its continued relevance in modern chemical and photobiological research.

Overview of Actinoquinol Sodium as a Water-Soluble Photobase and Ultraviolet B Absorber

This compound's chemical structure, C₁₁H₁₀NNaO₄S, confers upon it key properties that are central to its research applications. Its water solubility is a significant advantage, making it particularly suitable for use in aqueous solutions and biological systems, a feature that distinguishes it from lipid-based UV absorbers like avobenzone.

As a UVB Absorber:

This compound's primary and most well-established function is its ability to absorb UVB radiation. smolecule.commedchemexpress.com This property is attributed to the conjugated double bonds within its heterocyclic aromatic structure. smolecule.com When exposed to UVB light, the molecule effectively dissipates the energy, thereby offering photoprotection. smolecule.com

As a Water-Soluble Photobase:

A more nuanced aspect of actinoquinol's chemistry is its behavior as a photobase. In its ground state, actinoquinol (AQ⁻) is a relatively weak base. However, upon absorbing light, it transitions to an excited state (AQ⁻*) with a dramatically increased affinity for protons. This photo-induced enhancement of basicity is quantified by a significant shift in its pKa value.

Recent studies have elucidated the kinetics of this proton uptake. The reaction involves the formation of an intermediate complex with a proton donor, such as water or a weak acid, which can then either dissociate into products or revert to the initial reactants. acs.orgresearcher.life This reversible proton transfer is a key feature of its photobase activity.

| Property | Description | Reference |

| Chemical Name | Sodium 8-ethoxyquinoline-5-sulfonate | |

| Molecular Formula | C₁₁H₁₀NNaO₄S | |

| Molecular Weight | 275.26 g/mol | |

| Primary Function | UVB Absorber, Photobase | smolecule.com |

| Key Feature | Water-soluble |

Significance in Preclinical Photoprotection and Oxidative Stress Research Methodologies

The dual properties of this compound make it a valuable compound in preclinical research, particularly in studies related to photoprotection and oxidative stress.

Photoprotection Research:

In the field of ophthalmology, this compound has been investigated for its potential to protect ocular tissues from UVB-induced damage. smolecule.com Studies have explored its use in eye drop formulations, often in combination with hyaluronic acid, to mitigate the harmful effects of UVB radiation on the cornea. smolecule.comncats.io Research on rabbit corneas has shown that formulations containing actinoquinol can reduce corneal swelling and oxidative damage following UVB exposure. cas.cz These studies highlight its potential as a protective agent against photooxidative processes in the eye. ncats.ioncats.io

Oxidative Stress Research:

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in various cellular damage processes. Actinoquinol's ability to absorb UVB radiation helps in reducing one of the key triggers of ROS production in the skin and eyes. ulisboa.pt

Recent research has explored incorporating actinoquinol into nanoparticle systems for targeted delivery. ulisboa.pt For instance, studies have investigated its encapsulation in chitosan (B1678972)/hyaluronic acid nanoparticles to enhance its ability to combat oxidative stress in ocular applications. ulisboa.ptresearchgate.net In one study, while the encapsulation efficiency of actinoquinol itself was not optimal, its presence in the formulation still contributed to UV absorption and a reduction in oxidative stress in cell line models. ulisboa.pt The research demonstrated that such nanoparticle systems could efficiently decrease oxidative stress in adult retinal pigment epithelium (ARPE-19) cells. ulisboa.ptresearchgate.net

Research Methodologies:

In laboratory settings, this compound serves as a tool to study the mechanisms of photobasicity and proton-transfer reactions. acs.orgresearchgate.net Time-resolved spectroscopy techniques are employed to investigate the kinetics of its excited-state reactions with water and other molecules like succinimide (B58015). acs.orgresearchgate.net These fundamental studies provide insights into proton transfer processes that are crucial in many chemical and biological systems. researcher.life Furthermore, its interaction with cells, such as the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, has been used as a model to assess the biological activity of compounds. ncats.ioncats.io

| Research Area | Application of this compound | Key Findings | References |

| Ocular Photoprotection | Component in eye drops to protect against UVB radiation. | Reduced corneal swelling and oxidative damage in rabbit models. | science.gov |

| Oxidative Stress Reduction | Incorporated into mucoadhesive nanoparticles. | Decreased oxidative stress in ARPE-19 cell lines. | ulisboa.ptresearchgate.net |

| Proton-Transfer Studies | Model compound for studying photobasicity. | Elucidation of reaction kinetics and mechanisms with water and weak acids. | acs.orgresearchgate.netresearchgate.net |

| Biological Activity Screening | Used in in vitro assays. | Inhibition of EBV-EA activation in Raji cells. | ncats.ioncats.io |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

7246-07-3 |

|---|---|

Molecular Formula |

C11H11NNaO4S |

Molecular Weight |

276.27 g/mol |

IUPAC Name |

sodium;8-ethoxyquinoline-5-sulfonate |

InChI |

InChI=1S/C11H11NO4S.Na/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;/h3-7H,2H2,1H3,(H,13,14,15); |

InChI Key |

RCVZWTQZOWXWQX-UHFFFAOYSA-N |

SMILES |

CCOC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=CC=N2.[Na+] |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.[Na] |

Other CAS No. |

7246-07-3 |

Synonyms |

Afazol Grin AK Con AK-Con Albalon All Clear Clear Eyes Colirio Alfa Hydrochloride, Naphazoline Idril Miraclar Monohydrochloride, Naphazoline Nafazair Naphazoline Naphazoline Hydrochloride Naphazoline Monohydrochloride Naphazoline Nitrate Naphcon Naphcon forte Nitrate, Naphazoline Optazine Pensa, Vasoconstrictor Privin Privine Proculin Siozwo Tele Stulln Tele-Stulln Vasoclear Vasocon Vasocon Regular Vasoconstrictor Pensa VasoNit |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Aspects of Actinoquinol Sodium

Synthetic Routes and Chemical Transformations

The synthesis of Actinoquinol (B97579) sodium (sodium 8-ethoxyquinoline-5-sulfonate) is a multi-step process rooted in fundamental organic chemistry principles. It begins with carefully selected precursors and proceeds through specific reaction pathways to yield the final product.

Precursor Materials and Reaction Pathways for Actinoquinol Sodium Synthesis

The synthesis of this compound commences with precursor materials that contain the essential functional groups to build the quinoline (B57606) scaffold. smolecule.com While specific industrial syntheses can be proprietary, the general approach involves the construction of the 8-ethoxyquinoline (B73301) core followed by sulfonation and salt formation.

A plausible synthetic pathway starts with a substituted aniline (B41778) derivative which undergoes a Skraup synthesis or a similar cyclization reaction to form the quinoline ring system. The ethoxy group at the 8-position is typically introduced via Williamson ether synthesis, where a hydroxyl group at the 8-position of the quinoline ring reacts with an ethylating agent.

Following the formation of 8-ethoxyquinoline, the next crucial step is sulfonation. This electrophilic aromatic substitution reaction introduces the sulfonic acid group (-SO3H) at the 5-position of the quinoline ring. The reaction is typically carried out using a sulfonating agent like fuming sulfuric acid. The final step is the conversion of the resulting 8-ethoxyquinoline-5-sulfonic acid to its sodium salt. smolecule.commedkoo.com

Table 1: Key Precursor Characteristics

| Precursor Type | Key Structural Features | Role in Synthesis |

| Aniline Derivative | Amino group, substituted aromatic ring | Forms the nitrogen-containing ring of the quinoline |

| Glycerol/Acrolein | Three-carbon backbone | Provides the carbon atoms for the second ring of the quinoline |

| Ethylating Agent | Ethyl group attached to a leaving group | Introduces the ethoxy group at the 8-position |

| Sulfonating Agent | Source of SO3 | Introduces the sulfonic acid group at the 5-position |

Condensation Reactions and Salt Formation Procedures

Condensation reactions are fundamental to building the complex molecular structure of Actinoquinol. ijrpr.com The Skraup synthesis, a classic method for quinoline synthesis, is a prime example of a condensation reaction where aniline, glycerol, an oxidizing agent, and sulfuric acid react to form the quinoline ring. wikipedia.org Aldol-type condensations can also be relevant in forming carbon-carbon bonds necessary for the quinoline framework. libretexts.org

Once 8-ethoxyquinoline-5-sulfonic acid is synthesized, the final step is salt formation to produce this compound. This is an acid-base neutralization reaction. The sulfonic acid is treated with a sodium-containing base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the sodium salt. smolecule.com This transformation is crucial as it significantly increases the water solubility of the compound.

The general reaction is as follows:

C₁₁H₁₁NO₄S + NaOH → C₁₁H₁₀NNaO₄S + H₂O (8-ethoxyquinoline-5-sulfonic acid + Sodium Hydroxide → this compound + Water)

Purification and Isolation Techniques in this compound Synthesis

Achieving high purity is critical for the application of this compound. Post-synthesis, the crude product undergoes rigorous purification to remove unreacted starting materials, by-products, and other impurities. smolecule.com

Chromatographic and Recrystallization Methods for High Purity

Recrystallization is a primary technique used to purify solid compounds like this compound. smolecule.compraxilabs.com The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. libretexts.org The crude solid is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of this compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. libretexts.orgmt.com The selection of an appropriate solvent is crucial for successful recrystallization. mt.com

Chromatography is another powerful purification method. smolecule.com Techniques like column chromatography can be employed to separate this compound from impurities based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase. emblasproject.orgemblasproject.org For analytical purposes and to ensure the highest purity, High-Performance Liquid Chromatography (HPLC) can be utilized. google.com

Table 2: Comparison of Purification Techniques

| Technique | Principle | Advantages | Common Application in Actinoquinol Synthesis |

| Recrystallization | Differential solubility | Cost-effective, scalable | Bulk purification of the final product |

| Column Chromatography | Differential adsorption | High separation efficiency | Removal of closely related impurities |

| HPLC | High-pressure liquid chromatography | High resolution, quantitative | Final purity check and small-scale purification |

Solution Dynamics and pH-Dependent Speciation of this compound

The behavior of this compound in solution is critical for its application and is significantly influenced by the pH of the medium.

Aqueous Solution Preparation Protocols under Controlled Conditions

The preparation of aqueous solutions of this compound requires controlled conditions to ensure the desired chemical species is present. Actinoquinol (AQ⁻), the deprotonated form, is typically prepared by dissolving the sodium salt in deionized water, resulting in a pH between 7.0 and 7.5. For studies requiring the protonated form (HAQ), the solution is acidified to a pH below 4.0. The use of buffers, such as phosphate (B84403) or borate, can help maintain a stable pH for experimental purposes. nih.gov

The concentration of the solution is also a critical parameter, as high concentrations can lead to fluorescence quenching. nih.gov For many spectroscopic studies, very dilute solutions are prepared.

Table 3: pH-Dependent Species of Actinoquinol

| pH Range | Dominant Species | Chemical Formula | Key Characteristics |

| > 7.0 | Deprotonated (AQ⁻) | C₁₁H₁₀NO₄S⁻ | Water-soluble, exhibits characteristic fluorescence |

| < 4.0 | Protonated (HAQ) | C₁₁H₁₁NO₄S | Stabilized in acidic conditions, different spectral properties |

The fluorescence spectra of Actinoquinol are pH-dependent. At a neutral pH, the deprotonated species (AQ⁻) is dominant and shows emission bands around 410 nm and 500 nm. In acidic conditions (pH < 4.0), the protonated form (HAQ) is favored, which alters the fluorescence profile. This pH-dependent speciation is a key aspect of its chemical behavior in aqueous environments. researchgate.net

Equilibrium Between Deprotonated (AQ⁻) and Protonated (HAQ) Forms of Actinoquinol

Actinoquinol exists in a pH-dependent equilibrium between its deprotonated form (AQ⁻) and its protonated form (HAQ). The position of this equilibrium is crucial as it dictates the dominant species in a solution and influences its chemical behavior.

The protonation and deprotonation primarily occur at the nitrogen atom of the quinoline ring. nih.gov The ground-state pKa of Actinoquinol (pKa(HAQ)) is approximately 4.15. nih.govacs.org This value indicates that in solutions with a pH below 4.15, the protonated form (HAQ) will be the predominant species. Conversely, in solutions with a pH above 4.15, the deprotonated form (AQ⁻) will dominate. The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the deprotonated to the protonated forms. libretexts.org When the pH equals the pKa, the concentrations of the protonated and deprotonated forms are equal. libretexts.org

The preparation of solutions containing predominantly one form or the other relies on controlling the pH. To obtain the deprotonated species (AQ⁻), Actinoquinol is dissolved in neutral or slightly alkaline aqueous solutions, typically with a pH between 7.0 and 7.5. For studies requiring the protonated species (HAQ), the solution is acidified to a pH below 4.0.

It is noteworthy that upon photoexcitation, the basicity of Actinoquinol significantly increases, with its excited-state pKa (pKa(HAQ*)) shifting to a much lower value. This photo-induced change in pKa facilitates proton uptake from the surrounding medium, a key aspect of its function as a photobase.

Table 1: pH-Dependent Forms of Actinoquinol

| pH Range | Dominant Species | Chemical Form |

|---|---|---|

| pH < 4.15 | Protonated | HAQ |

| pH = 4.15 | Equal amounts of both forms | HAQ & AQ⁻ |

| pH > 4.15 | Deprotonated | AQ⁻ |

Fluorescence Spectral Confirmation of pH-Dependent Actinoquinol Species Dominance

Fluorescence spectroscopy serves as a powerful tool to confirm the predominance of either the deprotonated (AQ⁻) or protonated (HAQ) species of Actinoquinol in solution, as each form exhibits distinct emission characteristics. nih.govacs.org

When Actinoquinol is in its deprotonated form (AQ⁻) at neutral pH, excitation leads to two primary fluorescence emission bands. nih.govacs.org One band appears at approximately 3.0 eV (which corresponds to a wavelength of about 410 nm), and a second, more intense band is observed at around 2.5 eV (approximately 500 nm). nih.govacs.org The emission at 2.5 eV is attributed to the excited-state protonated form (HAQ*), which is formed through proton uptake from the aqueous environment following photoexcitation of AQ⁻. nih.govacs.org

In contrast, when the solution is acidified to a pH well below the ground-state pKa of 4.15, the dominant species is the protonated form (HAQ). nih.govacs.org Upon excitation, this species exhibits a single, strong fluorescence emission band at 2.5 eV (500 nm). nih.govacs.org The presence of this single band, which aligns with one of the bands seen at neutral pH, confirms the successful preparation of the protonated form and its distinct spectral signature. nih.govacs.org

The intensity of these fluorescence emissions can be influenced by temperature. Studies have shown that the quantum yield of the proton uptake process, and thus the intensity of the HAQ* emission, increases with rising temperature. nih.govacs.org This temperature dependence provides further insights into the kinetics and thermodynamics of the proton transfer reaction. nih.govacs.org

Table 2: Fluorescence Emission of Actinoquinol Species

| Species | Condition | Excitation Energy (λexc) | Emission Bands | Wavelength (nm) |

|---|---|---|---|---|

| AQ⁻ | Neutral pH | 3.65 eV (340 nm) | 3.0 eV & 2.5 eV | 410 nm & 500 nm |

| HAQ | Acidic pH (< 4.15) | 3.65 eV (340 nm) | 2.5 eV | 500 nm |

Advanced Photochemical and Reaction Mechanistic Studies of Actinoquinol Sodium

Photobase Characteristics and Reversible Proton Transfer Dynamics of Actinoquinol (B97579) Sodium

Actinoquinol sodium (AQ⁻) functions as a strong, reversible photobase. smolecule.com When exposed to light, it can engage in proton-transfer reactions with its surrounding medium, such as water or weak acids. acs.orgacs.org This behavior is central to its photochemical properties and has been investigated through various spectroscopic and kinetic studies. acs.orgacs.org

Upon absorption of a photon, actinoquinol is promoted to an electronically excited state (AQ⁻), which has a significantly higher affinity for protons than its ground state. This enhanced basicity drives a strong proton-uptake reaction from the solvent. In aqueous solutions, the photo-activated actinoquinol (AQ⁻) can extract a proton from a water molecule, leading to the formation of a protonated, excited-state intermediate (HAQ*). acs.org

The kinetics of this proton uptake have been measured, revealing a rate constant (k_PU_) of 2.5 ± 1 ns⁻¹ in H₂O. Studies using deuterated water (D₂O) show a significant solvent isotope effect, with the proton uptake rate (k_DU_) slowing to 7.9 ± 3.2 ns⁻¹. This difference indicates that the breaking of the O-H (or O-D) bond is a key step in the reaction mechanism. acs.org The protonated intermediate is retained beyond its singlet excited-state lifetime, making actinoquinol a candidate for applications involving optical pH control. acs.org

The proton transfer dynamics of actinoquinol have been extensively studied in reactions with both water and weak acids like succinimide (B58015) (HSI). acs.orgacs.org In aqueous solutions containing succinimide, the reaction proceeds through two distinct, competing pathways. acs.orgacs.org

Water-mediated transfer: In the first channel, the photoexcited actinoquinol (AQ⁻*) extracts a proton directly from a water molecule. The resulting hydroxide (B78521) ion is subsequently scavenged by the weak acid, succinimide. acs.orgacs.org

Direct transfer via complex formation: In the second channel, actinoquinol and succinimide form a hydrogen-bonded complex in the ground state (AQ⁻···HSI). acs.orgacs.org Following photoexcitation, proton transfer occurs directly within this pre-associated complex. acs.org The rate for this direct transfer within the complex was found to be 0.3 ns⁻¹ at 22°C.

Interestingly, studies have not observed proton conduction through water-separated complexes of actinoquinol and succinimide. acs.orgacs.org This makes the strong photobase–weak acid reaction mechanistically different from previously studied strong photoacid–weak base systems. acs.org The reaction involves the formation of an intermediate complex that can either dissociate to form the final products or undergo reverse proton transfer to regenerate the initial reactants. acs.orgresearchgate.net

The potent photobase character of actinoquinol is a direct consequence of a dramatic increase in its basicity upon photoexcitation, quantified by the change in its pKa value. The ground-state pKa of the conjugate acid (HAQ) is 9.85. Upon excitation, the pKa of the excited state (pKa*) drops significantly to 0.75.

This substantial pKa shift of over 9 units, often analyzed using the Förster cycle, corresponds to a massive increase in the proton affinity of the excited molecule. researchgate.net This enhanced affinity is the thermodynamic driving force behind its efficient proton-uptake reactivity from water and other weak acids. acs.orgresearchgate.net The ethoxy group in the actinoquinol structure contributes to its photostability and enhances the efficiency of this proton uptake compared to related hydroxy-quinoline derivatives.

Table 1: Photochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Ground-State pKa (HAQ) | 9.85 | |

| Excited-State pKa* (HAQ*) | 0.75 | |

| Proton Uptake Rate (k_PU_ in H₂O) | 2.5 ± 1 ns⁻¹ | |

| Proton Uptake Rate (k_DU_ in D₂O) | 7.9 ± 3.2 ns⁻¹ | |

| Emission Band (AQ⁻*) | ~3 eV (410 nm) | |

| Emission Band (HAQ*) | ~2.5 eV (500 nm) |

Fluorescence Spectroscopy in this compound Mechanistic Elucidation

Fluorescence spectroscopy is a critical tool for investigating the reaction mechanisms of this compound. chemimpex.com By analyzing the emission of light from the excited-state species, researchers can probe the rates and efficiencies of the various photochemical processes. acs.org

The fluorescence spectrum of actinoquinol provides direct evidence of the excited-state proton transfer reaction. It exhibits two distinct emission bands that correspond to the deprotonated and protonated forms of the molecule.

An emission band at approximately 3 eV (corresponding to a wavelength of about 410 nm) is assigned to the fluorescence of the initial photoexcited species, the deprotonated anion (AQ⁻*). acs.org

A second, red-shifted emission band appears at about 2.5 eV (around 500 nm), which is attributed to the fluorescence of the protonated species (HAQ*). acs.org

The appearance of the 2.5 eV band when exciting actinoquinol at neutral pH confirms that the proton-uptake reaction from water is occurring, as it is the only process that can generate the HAQ* species under these conditions. acs.org The relative intensities of these two bands can be used to quantify the extent of the protonation reaction. acs.org

The quantum yield of the proton uptake process (Φ_PU_), which is the fraction of excited AQ⁻* molecules that successfully extract a proton, is sensitive to temperature. Studies have shown that the quantum yield increases with temperature, rising from 59% at 5°C to 76% at 65°C.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Chemical Name / Description |

|---|---|

| This compound | Sodium 8-ethoxyquinoline-5-sulfonate |

| Succinimide | A weak acid used as a proton donor |

Reaction Kinetics and Isotope Effects in this compound Proton Transfer

This compound (AQ⁻), a water-soluble photobase, demonstrates notable proton-uptake reactivity upon photoexcitation. The study of its reaction kinetics, particularly through the lens of isotope effects, provides significant insight into the mechanisms of proton transfer. acs.orgnih.gov When one of the atoms in a reactant is replaced by its isotope, the change in the reaction rate is known as a kinetic isotope effect (KIE). wikipedia.org This effect is a critical tool for elucidating reaction pathways. wikipedia.org

In the case of actinoquinol, substituting the solvent from water (H₂O) to deuterium (B1214612) oxide (D₂O) reveals a significant solvent isotope effect. The proton uptake rate constant (k_PU_) for the excited actinoquinol (AQ⁻*) is considerably different in D₂O compared to H₂O, indicating that the cleavage of the O-H/O-D bond is a key part of the rate-determining step. The proton uptake rate in H₂O is reported as k_PU1_ = 2.5 ± 1 ns⁻¹, while the deuteron (B1233211) uptake rate in D₂O is k_DU1_ = 7.9 ± 3.2 ns. Slower proton uptake is observed in deuterated environments due to the stronger D-bonding compared to H-bonding.

Table 1: Isotope Effect on Actinoquinol Proton Uptake Rate

| Solvent | Rate Constant (k) | Value (ns⁻¹) | Reference |

|---|---|---|---|

| H₂O | kPU1 | 2.5 ± 1 | |

| D₂O | kDU1 | 7.9 ± 3.2 |

Temperature Influence on this compound Reaction Rates

The rates of chemical reactions are generally sensitive to temperature, as thermal energy affects the kinetic energy of molecules and the probability of overcoming activation barriers. rsc.orgcerritos.edu Temperature-dependent kinetic studies on actinoquinol's reaction with water and the weak acid succinimide show that reaction rates are significantly influenced by temperature. acs.org

Research indicates that as temperature increases, the rate of reaction also increases. rsc.orgpressbooks.pub For actinoquinol, this is observed in the competition between the dissociation of intermediate complexes and their reverse reaction. acs.org For instance, the self-quenching rate of the protonated intermediate (HAQ*) by the ground-state actinoquinol (AQ⁻) decreases from 0.15 ns⁻¹ at 10°C to 0.08 ns⁻¹ at 40°C. This highlights the sensitivity of the compound's reaction dynamics to environmental conditions. acs.org The temperature dependence of the reaction kinetics is crucial for understanding the thermodynamics and activation barriers of the proton-uptake process. acs.orgresearchgate.net

Intermediate Complex Formation and Dissociation Pathways

The proton transfer reactions of actinoquinol proceed through the formation of intermediate complexes. acs.org Studies show that actinoquinol reacts in associated complexes with both water and weak acids like succinimide. acs.orgresearchgate.net Upon formation, this intermediate complex faces two possible fates: it can either dissociate to yield the final products, or it can undergo a reverse proton transfer within the complex, reverting to the initial reactants. acs.orgresearchgate.netresearchgate.net

Parallel and Competing Proton Transfer Reaction Channels

In aqueous solutions containing a weak acid, such as succinimide, the proton-transfer reaction involving photoexcited actinoquinol (AQ⁻*) proceeds via two parallel and competing channels. acs.orgnih.govnih.govamolf.nl This dual-pathway mechanism is a key feature of the strong photobase–weak acid reaction of actinoquinol. acs.orgnih.govnih.gov

The balance between these two channels is dependent on the concentration of the weak acid. acs.org One pathway involves the solvent as a direct participant, while the other involves a direct reaction between the photobase and the weak acid. nih.govnih.gov

Proton Extraction from Solvent and Subsequent Hydroxide Scavenging

The first reaction channel involves actinoquinol directly interacting with the solvent. nih.govnih.gov In this pathway, the photoexcited actinoquinol (AQ⁻) extracts a proton from a surrounding water molecule. acs.orgnih.govnih.gov This event generates a protonated actinoquinol molecule (HAQ) and a hydroxide ion (OH⁻). smolecule.com The newly formed hydroxide ion is subsequently scavenged by the weak acid (succinimide) present in the solution. acs.orgnih.govnih.gov This two-step process highlights the role of water not just as a solvent but as a reactant and mediator in the proton transfer chain.

Direct Proton Transfer via Hydrogen-Bonded Complexes

The second channel involves a more direct interaction between the photobase and the weak acid. nih.govnih.gov In this pathway, a hydrogen-bonded complex forms between ground-state actinoquinol and succinimide (AQ⁻···HSI). acs.org Following photoexcitation of the actinoquinol within this pre-formed complex, the proton is transferred directly from succinimide to the actinoquinol. acs.orgnih.govnih.gov This direct transfer mechanism becomes the dominant reaction pathway at higher concentrations of the weak acid. acs.orgnih.gov Interestingly, studies have not observed proton conduction through water-separated actinoquinol–succinimide complexes, making this strong base–weak acid reaction fundamentally different from previously studied strong acid–weak base systems where solvent-assisted proton transfer through "water wires" is common. acs.orgnih.govnih.gov

Molecular and Cellular Mechanisms of Actinoquinol Sodium Action

Interaction with Biological Targets and Signaling Pathways

Actinoquinol (B97579) Sodium as an Inhibitor or Activator of Specific Enzymes and Receptors

Currently, specific data detailing the role of Actinoquinol sodium as a direct inhibitor or activator of particular enzymes and receptors is not extensively documented in publicly available research. The therapeutic effects of chemical compounds are often initiated by their interaction with biological macromolecules, such as enzymes or receptors, leading to the modulation of physiological or pathological processes.

The binding of a molecule to a receptor can trigger a range of cellular responses, from altering enzyme activity to modulating gene expression. This interaction is fundamental to pharmacology, where understanding the precise binding sites and mechanisms of action allows for the design of targeted therapies. Receptors are diverse and include G-protein-coupled receptors (GPCRs), ion channels, enzyme-linked receptors, and nuclear receptors, each mediating different signaling pathways.

Enzyme inhibition is another critical mechanism through which drugs exert their effects. Inhibition can be competitive, where the inhibitor binds to the active site of the enzyme, or noncompetitive, where it binds to an allosteric site, altering the enzyme's conformation and reducing its activity. This modulation of enzyme function is a key strategy in treating a wide array of diseases. While this compound is known for its protective effects, the specific enzymatic or receptor pathways it directly targets to achieve these outcomes require further elucidation.

Cellular Protective Mechanisms Against Oxidative Stress Induced by this compound

This compound has demonstrated significant cellular protective capabilities, particularly against oxidative stress. This is a critical function, as an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of cells can lead to cellular damage. The eye, with its constant exposure to light and high metabolic activity, is especially vulnerable to such stress.

Mitigation of Oxidative Damage in Corneal Cells

Research has shown that this compound, particularly when combined with hyaluronic acid in eye drops, can suppress oxidative damage in the cornea following exposure to UVB radiation. nih.gov Irradiation of the cornea with UVB rays is known to cause oxidative damage, swelling, and increased light absorption. nih.gov In studies conducted on rabbit corneas, the application of this compound with hyaluronic acid diminished these UVB-induced changes. nih.gov Immunohistochemical examinations of the corneas revealed that this formulation reduced the negative effects of UVB radiation. nih.gov

The protective effect was observed to be more significant at lower doses of UVB radiation, suggesting a dose-dependent efficacy in its protective mechanism. nih.gov The presence of this compound helped in maintaining the optical properties of the cornea by mitigating the damage caused by oxidative stress. nih.gov

Maintenance of Cellular Integrity under Photo-oxidative Stress

The integrity of corneal cells under photo-oxidative stress is crucial for maintaining normal vision. UVB radiation can induce significant microscopic disturbances in the cornea. nih.gov The application of eye drops containing this compound and hyaluronic acid was found to reduce these disturbances. nih.gov By suppressing the oxidative damage cascade initiated by UVB rays, this compound contributes to the maintenance of cellular integrity. nih.gov This protective action helps in preserving the normal structure and function of the cornea under conditions of photo-oxidative stress. nih.gov

Investigation of Diverse Biological Activities

While the primary documented application of this compound is in ophthalmology as a protective agent, the broader chemical class to which it belongs, quinolines, is of significant interest in other therapeutic areas.

Antiprotozoal Research Perspectives (e.g., Malaria, Leishmaniasis)

The quinoline (B57606) scaffold is a cornerstone in the development of antimalarial drugs. Compounds such as chloroquine (B1663885) and quinine, which are quinoline derivatives, have been pivotal in the treatment of malaria. They are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite's food vacuole. Given that this compound is a quinoline derivative, its potential as an antimalarial agent presents a plausible area for future research. The established efficacy of quinoline-based compounds against Plasmodium falciparum and Plasmodium vivax provides a strong rationale for investigating the antiplasmodial activity of this compound and its analogues.

Studies on Anticancer Properties and Cell Proliferation Effects

While direct studies on the anticancer properties of this compound (sodium 8-ethoxyquinoline-5-sulfonate) are not extensively documented, research into structurally similar quinoline derivatives provides significant insights into potential mechanisms. The quinoline scaffold is a foundational structure in the development of numerous anticancer agents. arabjchem.orgarabjchem.orgglobalresearchonline.net These compounds are known to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and interference with topoisomerase enzymes, all of which are critical for cancer cell proliferation. arabjchem.org

Research on derivatives of the closely related 8-hydroxyquinoline-5-sulfonamide has demonstrated notable anticancer activity. mdpi.comnih.gov In one study, a series of these derivatives were tested against human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) cell lines. nih.gov

One specific derivative, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, exhibited significant efficacy against all tested cancer cell lines, with activity levels comparable to established chemotherapy drugs like cisplatin (B142131) and doxorubicin. mdpi.comnih.gov Importantly, this compound showed a favorable safety profile, with no toxicity observed in normal human dermal fibroblast (HFF-1) cells up to a concentration of 100 µM. mdpi.com The mechanism was linked to altered gene expression of cell cycle regulators and apoptosis-related proteins. nih.gov These findings highlight the potential of the quinoline-5-sulfonic acid framework as a basis for developing new anticancer therapeutics, although further research is required to specifically evaluate the properties of the ethoxy-variant, this compound.

Table 1: Anticancer Activity of a Structurally Related Quinoline Derivative

| Cell Line | Cancer Type | IC₅₀ (µM) of Derivative 3c* |

|---|---|---|

| C-32 | Amelanotic Melanoma | 11.23 ± 0.98 |

| MDA-MB-231 | Breast Adenocarcinoma | 16.98 ± 1.25 |

| A549 | Lung Adenocarcinoma | 14.45 ± 1.13 |

| HFF-1 | Normal Fibroblasts | >100 |

*Derivative 3c is 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide. Data sourced from studies on related quinoline-5-sulfonamides. mdpi.comnih.gov

This compound as a Fluorescent Probe in Advanced Analytical Chemistry

Application in Detection and Quantification of Metal Ions

The application of quinoline derivatives as fluorescent probes for metal ion detection is a well-established area of analytical chemistry. While specific studies detailing this compound for this purpose are limited, extensive research on the analogous compound 8-hydroxyquinoline-5-sulfonic acid (HQS) provides a strong basis for its potential utility. HQS is known to form highly fluorescent chelates with a wide array of metal ions. uci.educolab.wsosti.gov

Studies have shown that HQS can form fluorescent complexes with 42 different metal species. uci.educolab.wsosti.gov The fluorescence intensity of these complexes is often pH-dependent, with optimal signals typically observed between pH 5 and 8. uci.eduosti.gov The cadmium (Cd) chelate with HQS is noted to be one of the most fluorescent in purely aqueous solutions. uci.educolab.wsosti.gov Furthermore, the fluorescence of many metal-HQS complexes can be significantly enhanced in the presence of surfactants or in mixed solvent systems like water-dimethylformamide. uci.educolab.ws This property allows for highly sensitive detection, with sub-picomole detection limits achievable for metals such as cadmium, magnesium, and zinc. uci.educolab.ws

The mechanism involves the chelation of the metal ion by the quinoline ligand, which restricts molecular rotation and enhances the quantum yield of fluorescence. Given that this compound shares the core 8-substituted quinoline-5-sulfonic acid structure with HQS, it is plausible that it possesses similar metal-chelating and fluorescent properties, though specific experimental validation is necessary.

Table 2: Metal Ions Forming Fluorescent Chelates with 8-Hydroxyquinoline-5-sulfonic Acid (HQS)

| Metal Ion | Relative Fluorescence Intensity | Notes |

|---|---|---|

| Cadmium (Cd²⁺) | Very High | Most fluorescent complex in aqueous solution. uci.educolab.wsosti.gov |

| Zinc (Zn²⁺) | High | Forms a strongly fluorescent chelate. uci.edu |

| Magnesium (Mg²⁺) | High | Exhibits intense fluorescence. uci.edu |

| Aluminum (Al³⁺) | Moderate | Forms a fluorescent complex. |

| Gallium (Ga³⁺) | Moderate | Forms a fluorescent complex. |

*This table is based on data for the structurally similar compound HQS and indicates potential targets for this compound.

Role in Pharmaceutical Formulation Stability and Advanced Drug Delivery Systems

Enhancement of Active Pharmaceutical Ingredient Solubility and Bioavailability

The documented pharmaceutical application of this compound is primarily as an active ingredient in ophthalmic formulations, where it functions as a UV radiation absorber. nih.govresearchgate.netsemanticscholar.org In this role, it is often combined with hyaluronic acid in eye drops to protect the cornea from oxidative damage induced by UVB rays. nih.govresearchgate.netsemanticscholar.org

There is currently no available scientific literature to suggest that this compound is used as an excipient to enhance the solubility, stability, or bioavailability of other active pharmaceutical ingredients. Pharmaceutical strategies for improving drug solubility often involve creating salt forms of a drug, using carriers like cyclodextrins, or developing lipid-based delivery systems. patsnap.comnih.gov While Actinoquinol is a sodium salt, its documented use is therapeutic rather than as a formulation aid for other compounds. The combination with hyaluronic acid in eye drops serves to increase the retention time on the ocular surface and provide a synergistic protective effect, which is a principle of advanced drug delivery, but this applies to its own delivery rather than that of another drug. nih.govnih.gov

Preclinical Research Models and Efficacy Assessment of Actinoquinol Sodium

In Vitro Research Paradigms for Actinoquinol (B97579) Sodium

In vitro research provides a controlled environment to study the specific effects of Actinoquinol sodium at the molecular and cellular levels. These methods are essential for initial screening and for deeply characterizing the compound's properties before any potential in vivo evaluation. Key paradigms include assays based on cellular responses, direct interaction with purified proteins, spectroscopic analysis of molecular behavior, and computational predictions of binding.

Table 1: Summary of In Vitro Research Paradigms for this compound

| Research Paradigm | Objective | Key Techniques/Models | Findings/Applications |

|---|---|---|---|

| Cell-Based Assays | Evaluate effects on cellular processes and viability. | Corneal cell models, metabolomics in piglet plasma. | Assesses protective effects against UVB-induced damage and influence on metabolic pathways. researchgate.netresearchgate.net |

| Enzyme Inhibition | Determine if the compound can inhibit specific enzyme activity. | Assays with purified enzymes (e.g., CYP450, UGTs). bioivt.comnih.gov | A standard method to identify molecular targets; specific inhibition data for this compound is not detailed. bioivt.comnih.gov |

| Spectroscopic Monitoring | Observe and quantify molecular structure and interactions. | UV-Vis Spectroscopy, Nuclear Magnetic Resonance (NMR). | Characterizes UVB absorbance, reaction kinetics, and structural changes upon interaction with other molecules. researchgate.netcas.cz |

| Computational Modeling | Predict the binding affinity and interaction mode with target proteins. | Molecular docking, homology modeling. nih.gov | A theoretical approach to identify potential binding sites; requires experimental validation. nih.gov |

| Binding Affinity Validation | Experimentally measure the thermodynamics of molecular binding. | Isothermal Titration Calorimetry (ITC). cureffi.orgfrontiersin.org | Provides definitive data on binding affinity (Kd), stoichiometry, and enthalpy; considered a critical validation step. frontiersin.org |

| EBV-EA Inhibition | Screen for anti-tumor promoting activity. | TPA-induced EBV-EA activation in lymphoblastoid (Raji) cells. nih.govnih.gov | A standard assay for chemopreventive agents; no specific studies testing this compound have been reported. nih.govnih.gov |

Cell-based assays are fundamental for observing the biological effects of this compound in a living system. These assays can screen for a compound's ability to modulate cellular responses to external stimuli. For instance, studies have utilized rabbit corneal cells to investigate the protective effects of this compound against UVB radiation. researchgate.net In these experiments, cell health and damage markers are monitored after exposure to UVB rays in the presence or absence of the compound. researchgate.net Research has shown that eye drops containing this compound combined with hyaluronic acid significantly reduced corneal swelling and oxidative damage in UVB-irradiated rabbit corneas compared to controls. researchgate.net Another study involving metabolomics on piglet plasma identified Actinoquinol as a differential metabolite, suggesting its activity affects cellular metabolic pathways. researchgate.net Such cell-based models are crucial for demonstrating a compound's physiological relevance and potential efficacy in a biological context.

Enzyme inhibition studies are a cornerstone of preclinical research, designed to determine if a compound directly interacts with and modulates the activity of specific enzymes. bioivt.comnih.gov This approach typically involves incubating a purified enzyme with its substrate and measuring the reaction rate in the presence of varying concentrations of the inhibitor compound. nih.gov These assays are critical for identifying the molecular targets of a drug and understanding its mechanism of action. bioivt.com While this is a standard and vital in vitro method for drug discovery, specific studies detailing the inhibitory effects of this compound on particular purified enzymes are not prominently available in the reviewed literature.

Spectroscopic techniques are invaluable for characterizing the physicochemical properties of this compound and monitoring its interactions with other molecules in real-time. Ultraviolet-Visible (UV-Vis) spectroscopy is frequently used to confirm the compound's primary function as a UVB absorber. medchemexpress.com Studies report the in vitro UV absorbance spectrum of this compound, which is essential for understanding its photoprotective capabilities. researchgate.netcas.cz For example, the UV absorbance spectrum of Actinoquinol in an aqueous solution shows a characteristic pattern between 190 and 400 nm. researchgate.netcas.cz Furthermore, time-resolved spectroscopy can be employed to study the kinetics of its chemical reactions, such as the proton-transfer reactions it undergoes with water and weak acids like succinimide (B58015). acs.org These studies reveal dual emission bands and temperature-dependent quantum yields, providing deep insight into its molecular behavior upon photoexcitation.

Table 2: UV Absorbance Characteristics of this compound

| Parameter | Value/Observation | Context | Source |

|---|---|---|---|

| UV Spectrum Range | 190 - 400 nm | Characterization of UVB absorbance. | researchgate.netcas.cz |

| Final Concentration for Spectrum | 10 µg/ml | In buffered saline (pH 7.2) diluted with water. | cas.czscispace.com |

| Dual Emission Bands | 3 eV (AQ⁻) and 2.5 eV (HAQ) | Observed upon photoexcitation, indicating different protonation states. |

Computational modeling, including techniques like molecular docking and homology modeling, serves as a predictive tool to estimate the binding affinity and interaction patterns between a small molecule like this compound and a potential protein target. nih.gov These in silico methods build three-dimensional models of the protein-ligand complex, allowing researchers to hypothesize how the compound might fit into a binding site and which interactions stabilize the complex. nih.gov This approach can screen large virtual libraries of compounds against a specific target, prioritizing candidates for experimental testing. nih.gov While computational modeling is a powerful hypothesis-generating tool in drug discovery, it is noted that such predictions require subsequent experimental validation to confirm their accuracy.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to provide definitive experimental validation of binding interactions predicted by computational models. cureffi.orgfrontiersin.org ITC directly measures the heat released or absorbed during the binding event between two molecules in solution, such as a protein and a ligand. cureffi.org By titrating one reactant into another, ITC can determine all the thermodynamic parameters of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). frontiersin.orgnih.gov This method is considered a gold standard for characterizing binding events because it provides a complete thermodynamic profile of the interaction without the need for labeling or immobilization. frontiersin.org For a compound like Actinoquinol, ITC is considered a critical step for confirming any predicted binding affinities with biological targets.

A specific cell-based assay used in cancer chemoprevention research involves screening compounds for their ability to inhibit the activation of the Epstein-Barr Virus Early Antigen (EBV-EA). nih.gov In this model, lymphoblastoid cell lines, such as Raji cells, are treated with a tumor promoter like 12-O-tetradecanoylphorbol-13-acetate (TPA), which induces the lytic cycle of the latent EBV, leading to the expression of EBV-EA. nih.govnih.gov Candidate chemopreventive agents are then added to assess their ability to suppress this activation, which serves as a marker for anti-tumor-promoting activity. nih.govmedchemexpress.com Numerous compounds, including many non-steroidal anti-inflammatory drugs (NSAIDs) and natural products, have been evaluated using this assay. nih.gov However, there are no specific reports in the searched literature of this compound being tested in this particular screening paradigm.

Oxidative Stress Reduction in Retinal Pigment Epithelium Cell Lines (e.g., ARPE-19)

The adult retinal pigment epithelium (ARPE-19) cell line is a widely utilized in vitro model for studying the pathogenesis of retinal diseases, particularly those involving oxidative stress, such as age-related macular degeneration. nih.gov Researchers use various agents like sodium iodate, tert-Butyl hydroperoxide (tBHP), or hydrogen peroxide to induce oxidative injury in these cells, mimicking the damage that occurs in ocular pathologies. nih.govnih.gov

In Vitro Drug Release Kinetic Studies using Synthetic Membranes

In vitro drug release studies are essential for characterizing the performance of new drug formulations. These studies are often conducted using Franz diffusion cells, which employ a synthetic or biological membrane to separate a donor compartment (containing the drug formulation) from a receptor compartment. farmaciajournal.com The release profile is determined by measuring the amount of the drug that diffuses through the membrane into the receptor medium over time. farmaciajournal.com Various mathematical models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas, are then applied to the data to understand the mechanism of drug release (e.g., diffusion-controlled, swelling-controlled). scientificliterature.org

For a novel nanoparticle system developed to carry both actinoquinol and the antioxidant crocin (B39872), in vitro release studies were performed using synthetic cellulose (B213188) membranes in Franz diffusion cells. mdpi.comresearchgate.net However, these kinetic studies were specifically conducted for crocin, not actinoquinol. mdpi.com The rationale for this distinction was based on the intended function of each compound; crocin is meant to be released and permeate into ocular tissues to provide antioxidant effects, whereas actinoquinol's primary role as a UV absorber is performed at the ocular surface. mdpi.com Therefore, its release kinetics from the nanoparticle matrix were not the focus of the permeation analysis.

Ex Vivo Experimental Frameworks for this compound

Ex vivo models serve as an intermediate step between in vitro cell cultures and in vivo animal studies, providing a more complex biological environment to assess drug delivery. nih.gov These frameworks typically use freshly excised animal tissues to evaluate the permeation and interaction of ophthalmic formulations. nih.gov

Transcorneal Permeation Studies with Excised Ocular Tissues

Transcorneal permeation studies using excised ocular tissues, such as those from pigs or rabbits, are the model of choice for evaluating how a drug crosses the complex corneal barrier. nih.govnih.gov The cornea's unique layered structure presents a significant challenge for drug penetration. nih.gov In these experiments, the excised cornea is mounted between the two chambers of a diffusion cell apparatus. mdpi.com A formulation containing the drug is placed in the donor chamber, and samples are periodically taken from the receptor chamber to quantify the amount of drug that has permeated the tissue. mdpi.comresearchgate.net

In research involving a nanoparticle formulation containing actinoquinol, ex vivo permeation studies were performed using pig eye scleras. mdpi.com These studies were designed to evaluate the permeation of the encapsulated antioxidant, crocin. The results indicated a slow permeation of crocin, suggesting interaction with scleral components. mdpi.com As with the in vitro release studies, the permeation of actinoquinol itself was not the primary endpoint, given its function as a surface-level UV protectant. mdpi.com

Evaluation of Permeation Characteristics via Franz Diffusion Cells

The Franz diffusion cell is a standard and widely used apparatus for both in vitro release and ex vivo permeation studies in ophthalmic drug development. nih.govscience.gov It consists of a donor chamber, where the test formulation is applied, and a receptor chamber filled with a solution that mimics physiological fluids, separated by the membrane or tissue of interest (e.g., synthetic membrane, excised cornea, or sclera). mdpi.comnih.gov

This setup was employed in the evaluation of a chitosan (B1678972)/hyaluronic acid nanoparticle system that included actinoquinol. mdpi.comresearchgate.net The experiments used pig eye scleras mounted in Franz cells to assess the permeation profile of the co-encapsulated antioxidant, crocin. mdpi.com This methodology allows for the controlled study of how a substance moves across a biological barrier, providing crucial data for predicting in vivo performance. nih.gov

Animal Model Investigations (Preclinical Efficacy)

Animal models are critical for assessing the preclinical efficacy of ophthalmic agents in a living biological system that closely mimics human ocular physiology and pathology.

Rabbit Corneal Models for UVB-Induced Damage

Rabbit corneal models are frequently used to investigate the damage caused by ultraviolet B (UVB) radiation and to test the efficacy of protective agents. nih.govresearchgate.net In a key series of studies, rabbit corneas were irradiated with daily doses of UVB radiation (ranging from 0.25 J/cm² to 1.01 J/cm²) for three to four consecutive days to induce oxidative damage. nih.govresearchgate.netcas.cz

During the irradiation period, eye drops containing actinoquinol combined with hyaluronic acid were applied to one eye, while the contralateral eye received a control solution of either buffered saline or hyaluronic acid alone. nih.govresearchgate.net Researchers assessed the outcomes by measuring changes in central corneal thickness (an index of hydration) with a pachymeter, evaluating corneal optics via light absorption spectrophotometry, and conducting immunohistochemical analysis for markers of oxidative damage. nih.govresearchgate.netcas.cz

The results demonstrated that the application of actinoquinol-hyaluronic acid eye drops significantly diminished the changes in corneal optics and suppressed the oxidative damage induced by UVB rays. nih.govresearchgate.net Treated corneas showed less swelling and opalescence compared to controls. researchgate.net The protective effect was found to be more pronounced at lower doses of UVB radiation. researchgate.netcas.cz

Table 1: Summary of Rabbit Corneal Model for UVB-Induced Damage

| Parameter | Description | Reference |

|---|---|---|

| Animal Model | Rabbits | nih.govresearchgate.net |

| Induction Method | Repeated irradiation with UVB rays (312 nm) | nih.govresearchgate.net |

| UVB Doses | Daily doses of 0.5 J/cm² or 1.01 J/cm² | nih.govresearchgate.net |

| Treatment Groups | Actinoquinol-hyaluronic acid eye drops vs. Buffered saline or Hyaluronic acid alone | nih.govresearchgate.net |

| Assessment Methods | - Corneal thickness (Pachymetry)

| nih.govresearchgate.netcas.cz |

| Key Findings | Actinoquinol-hyaluronic acid drops decreased changes in corneal optics (swelling, light absorption) and suppressed oxidative damage. Protection was more effective at lower UVB doses. | nih.govresearchgate.netcas.cz |

Assessment of Corneal Swelling and Hydration

A primary indicator of corneal damage is swelling, which is a direct consequence of increased hydration. Preclinical studies have investigated the effect of this compound on corneal thickness as a measure of swelling and hydration. nih.govresearchgate.net

In a notable study, rabbit corneas were exposed to UVB radiation and treated with eye drops containing this compound combined with hyaluronic acid. nih.gov Corneal thickness was measured using a pachymeter. The results demonstrated that the application of the actinoquinol-hyaluronic acid formulation significantly mitigated UVB-induced corneal swelling compared to control groups treated with buffered saline or hyaluronic acid alone. nih.govresearchgate.net This suggests that this compound plays a crucial role in preventing the breakdown of the corneal barrier, which leads to excess fluid accumulation and swelling.

A healthy cornea typically maintains a hydration level of 78-82%. researchgate.net An increase beyond 83% is indicative of damage to the epithelial or endothelial layers. researchgate.net Studies have shown that after exposure to UVB rays, corneas treated with buffered saline experience significant swelling. nih.govresearchgate.net However, corneas treated with an actinoquinol-hyaluronic acid combination showed a diminished increase in thickness, indicating a protective effect against hydration changes. nih.govcas.cz

Table 1: Corneal Hydration Assessment

| Treatment Group | Outcome | Reference |

|---|---|---|

| Actinoquinol-Hyaluronic Acid | Reduced UVB-induced corneal swelling | nih.govresearchgate.net |

| Buffered Saline (Control) | Significant corneal swelling post-UVB exposure | nih.govresearchgate.net |

Analysis of Corneal Light Absorption Characteristics

UVB irradiation can alter the optical properties of the cornea, leading to increased light absorption and reduced transparency. nih.govresearchgate.net Spectrophotometric analysis is employed in preclinical models to evaluate these changes.

Studies on rabbit corneas have shown that UVB exposure leads to a significant increase in light absorption. nih.gov However, when treated with actinoquinol-hyaluronic acid eye drops, this increase was significantly diminished. nih.govresearchgate.net The protective effect of this compound is attributed to its inherent ability to absorb UVB photons, thereby preventing them from reaching and damaging deeper corneal structures. smolecule.com

The combination with hyaluronic acid may further enhance this effect by improving the retention and distribution of this compound on the ocular surface. smolecule.com

Table 2: Corneal Light Absorption Findings

| Treatment Group | Light Absorption Outcome | Reference |

|---|---|---|

| Actinoquinol-Hyaluronic Acid | Significantly less light absorption after UVB exposure | researchgate.net |

| Hyaluronic Acid Alone | More pronounced changes in corneal transparency than the combination group | researchgate.net |

Histopathological and Immunohistochemical Evaluations of Oxidative Damage

Oxidative stress is a key mechanism of UVB-induced corneal damage. nih.gov Histopathological and immunohistochemical techniques are used to visualize and quantify this damage at a cellular level.

In preclinical studies, rabbit corneas exposed to UVB radiation and treated with buffered saline showed significant oxidative damage, including the presence of inflammatory cells and neovascularization at the limbus. researchgate.net In contrast, corneas treated with an actinoquinol-hyaluronic acid formulation exhibited markedly reduced signs of oxidative damage. nih.govresearchgate.net Histological examination revealed a lower number of inflammatory cells in the corneal stroma of the treated group. researchgate.net

Immunohistochemical assays for markers of oxidative stress, such as peroxynitrite, further confirm the protective effects of this compound. cas.cznih.gov These studies demonstrate that this compound helps to preserve the integrity of corneal cells and reduce the inflammatory response triggered by UVB radiation. smolecule.com

Table 3: Histopathological and Immunohistochemical Observations

| Evaluation | Finding in Actinoquinol-Treated Group | Reference |

|---|---|---|

| Inflammatory Cell Infiltration | Low number of inflammatory cells in the corneal stroma | researchgate.net |

| Neovascularization | Suppressed, with vessels only apparent at the corneal-scleral transition | researchgate.net |

Comparative Studies with Other Photoprotective Agents

To establish the relative efficacy of this compound, comparative studies with other photoprotective agents have been conducted. Research has assessed formulations containing compounds like p-coumaric acid and benzophenone-4 for their ability to prevent photodegradation and phototoxicity.

In these comparisons, this compound has demonstrated significant efficacy in reducing phototoxic effects. Its unique strong photobase characteristics and effective UVB absorption distinguish it from many other sunscreen agents, making it a valuable candidate for ocular applications. smolecule.com While hyaluronic acid alone offers some protection, its combination with this compound results in superior outcomes in preserving corneal integrity after irradiation. nih.gov

Table 4: Comparison with Other Photoprotective Agents

| Compound | Primary Use | Distinguishing Feature of Actinoquinol |

|---|---|---|

| p-Coumaric Acid | Photoprotective agent | Actinoquinol showed significant efficacy in reducing phototoxic effects in comparison. |

| Benzophenone-4 | Photoprotective agent | Actinoquinol showed significant efficacy in reducing phototoxic effects in comparison. |

Dose-Ranging Studies in Relevant Preclinical Species

Dose-ranging studies are a critical component of preclinical development, aiming to identify a safe and effective dose range for a new compound. nih.gov For this compound, these studies would typically be conducted in multiple species, including rodents and non-rodents, to gather comprehensive data.

The process often involves a phased approach. Phase 1 establishes the dose range in different animal models. Subsequent phases would then track biomarkers and analyze data to predict long-term outcomes.

In a study on rabbit corneas, two different daily doses of UVB radiation were used: 0.5 J cm⁻² and 1.01 J cm⁻². nih.govresearchgate.net The protective effect of actinoquinol-hyaluronic acid eye drops was found to be more pronounced at the lower UVB dose. nih.govresearchgate.net This indicates a dose-dependent efficacy and highlights the importance of identifying the optimal concentration and administration frequency for therapeutic effectiveness.

Biomarker Tracking in Preclinical Development (e.g., Serum Metabolomics)

Biomarker tracking is an essential tool in preclinical drug development to monitor the biological effects of a compound and to bridge the gap between preclinical findings and clinical outcomes. nih.govnih.gov This can involve the analysis of various biological samples, including serum, for changes in metabolites (metabolomics) or proteins. nih.gov

For this compound, preclinical biomarker strategies could involve:

Pharmacodynamic Biomarkers : To confirm that the drug is engaging with its intended target in the eye. nih.gov

Biomarkers of Oxidative Stress : Measuring markers of oxidative damage in tissues and potentially in serum to quantify the protective effect of this compound. nih.govbu.edu.egmdpi.com

Histopathology : Used as a primary biomarker to correlate the drug's effect with tissue-level changes. nih.gov

While specific serum metabolomics data for this compound is not extensively published, the preclinical development framework suggests that such studies would be a logical step. A phased approach to biomarker tracking, starting with histopathology and moving towards serum-based markers, is a common strategy in drug development.

Table 5: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Hyaluronic acid | |

| p-Coumaric acid | |

| Benzophenone-4 |

Advanced Formulation Development and Delivery System Research for Actinoquinol Sodium

Synergistic Combinations with Complementary Compounds

Enhancement of Effectiveness with Antioxidants and Other Agents

Research suggests that combining actinoquinol (B97579) sodium with antioxidants can lead to a more robust defense against oxidative stress. Actinoquinol sodium's primary role is to absorb UVB radiation, thereby preventing the initial damage. smolecule.com Antioxidants, in turn, can neutralize reactive oxygen species (ROS) that may still be generated.

Studies have investigated the synergistic potential of N-acetylcysteine (NAC) with other therapeutic agents. mdpi.com For instance, NAC has been shown to augment the analgesic effects of acetaminophen, possibly by reducing oxidative stress and mitigating central pain transmission. mdpi.com While direct studies on the synergy between this compound and NAC are not extensively documented, the principle of combining a UV absorber with an antioxidant holds promise.

In one study, the combination of gallic acid and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) demonstrated a synergistic radical scavenging activity, which was maintained even when co-immobilized on clay nanoplatelets. nih.gov This highlights the potential for creating combination therapies where different molecules work together to combat oxidative damage. The concept of combining different agents to achieve a greater therapeutic effect is a common strategy in drug development. For example, a meta-analysis of randomized controlled trials showed that the combination of N-acetylcysteine with sodium bicarbonate reduced the incidence of contrast-induced acute kidney injury. nih.gov

Development of Ocular Delivery Systems Incorporating this compound

The development of effective ocular delivery systems is crucial for maximizing the therapeutic potential of this compound. The eye's natural protective barriers can make it challenging for drugs to reach their target tissues in sufficient concentrations.

Integration with Hyaluronic Acid for Enhanced Ocular Protection

Hyaluronic acid (HA) is a naturally occurring biopolymer that is widely used in ophthalmic preparations due to its biocompatibility, viscoelasticity, and ability to prolong drug residence time on the ocular surface. mdpi.comdrug-dev.com The integration of this compound with hyaluronic acid in eye drop formulations has been a key area of research. researchgate.netncats.ionih.gov

Impact on Corneal Optics and Oxidative Damage Suppression

Studies have shown that eye drops containing a combination of this compound and hyaluronic acid can effectively protect the cornea from UVB-induced damage. researchgate.netnih.gov In a study on rabbit corneas, this combination was found to decrease changes in corneal optics and suppress oxidative damage following UVB irradiation. researchgate.net The protective effect was more pronounced at lower UVB doses. researchgate.netnih.gov

The application of actinoquinol-hyaluronic acid eye drops was observed to reduce corneal swelling and maintain corneal transparency compared to control groups treated with buffered saline. researchgate.net While hyaluronic acid alone offered some level of protection, the combination with this compound demonstrated superior outcomes in preserving corneal integrity after UVB exposure. researchgate.net

Table 1: Effect of Actinoquinol-Hyaluronic Acid Eye Drops on UVB-Irradiated Rabbit Corneas

| Parameter | Control (Buffered Saline) | Actinoquinol-Hyaluronic Acid |

|---|---|---|

| Corneal Optics | Changes observed | Changes diminished researchgate.net |

| Oxidative Damage | Induced | Suppressed researchgate.net |

| Corneal Swelling | Increased | Decreased |

This table summarizes the qualitative findings from a study on the effects of actinoquinol-hyaluronic acid eye drops on rabbit corneas irradiated with UVB rays.

Role of Hyaluronic Acid in Compound Delivery and Retention in Ocular Tissues

Hyaluronic acid plays a significant role in the delivery and retention of this compound on the ocular surface. smolecule.com Its mucoadhesive properties allow it to attach to the corneal and conjunctival mucin, which prolongs the residence time of the formulation. mdpi.com This extended contact time can lead to increased drug absorption and bioavailability. drug-dev.com

The viscosity of hyaluronic acid solutions also contributes to their retention on the eye. nih.gov Higher concentrations and molecular weights of HA have been shown to increase retention time. mdpi.com By incorporating this compound into a hyaluronic acid-based delivery system, the UV-absorbing compound can be held at the surface of the eye for a longer duration, enhancing its protective effect. smolecule.com

Nanotechnology-Based Delivery Approaches for this compound

Nanotechnology offers promising new avenues for the ocular delivery of this compound. mdpi.commdpi.com Nanoparticle-based systems can be engineered to improve drug solubility, stability, and penetration through ocular barriers. nih.govdovepress.com

Research has focused on developing novel nanoparticle systems, such as those made from chitosan (B1678972) and hyaluronic acid, to encapsulate and deliver therapeutic agents to the eye. mdpi.com In one study, actinoquinol was incorporated into chitosan/hyaluronic acid nanoparticles along with the antioxidant crocin (B39872). mdpi.com These nanoparticles were designed to have mucoadhesive properties to increase their residence time on the ocular surface and provide controlled release of the encapsulated compounds. mdpi.com

The developed nanoparticles showed a mean particle size of less than 400 nm and a positive zeta potential, which can promote interaction with the negatively charged ocular surface. mdpi.com In vitro studies demonstrated that these nanoparticles could efficiently decrease oxidative stress in retinal pigment epithelium cells. mdpi.com

Table 2: Characteristics of Chitosan/Hyaluronic Acid Nanoparticles for Ocular Delivery

| Parameter | Value |

|---|---|

| Mean Particle Size | < 400 nm mdpi.com |

| Polydispersity Index | 0.220 ± 0.034 mdpi.com |

This table presents the physical characteristics of chitosan/hyaluronic acid nanoparticles developed for ocular drug delivery, as reported in a research study.

The use of nanotechnology in ocular drug delivery is a rapidly evolving field. encyclopedia.pub These advanced delivery systems have the potential to significantly improve the efficacy of compounds like this compound by ensuring they reach their target tissues in a sustained and controlled manner. nih.govntu.edu.sg

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Actinoquinol |

| Hyaluronic acid |

| N-acetylcysteine |

| Acetaminophen |

| Gallic acid |

| Nicotinamide adenine dinucleotide (NADH) |

| Sodium bicarbonate |

| Chitosan |

| Crocin |

| Butyric acid |

| TPA (12-O-tetradecanoylphorbol-13-acetate) |

| Lutein |

| Zeaxanthin |

| Cyanocobalamin |

| Aloe vera |

| Potassium iodide |

| Ectoin |

| Perilla Frutescens extract |

| Fucoidan |

| Doxorubicin |

| Curcumin |

| Ginseng |

| Berberine |

| Selenite sodium |

| Melatonin |

| Epigallocatechin-3-gallate (EGCG) |

| Diclofenac sodium |

| Verapamil |

| Morphine |

| Ciprofloxacin |

| Colistin |

| Hydrocortisone Sodium Succinate |

| PVPK 30 (Polyvinylpyrrolidone K30) |

| Latanoprost |

| Benzalkonium chloride |

| Anthranilates |

| Cinnamates |

| Benzyl salicylate |

| Homomenthyl salicylate |

| para-Aminobenzoic acid |

| Zinc oxide |

| Titanium dioxide |

| Methylsalicylate |

| Nicotinates |

| Capsaicin |

| Menthol |

| Benzoyl peroxide |

| Resorcinol |

| Retinoic acid |

| Silver sulfadiazine |

| Tetracycline |

| Cefazolin |

| Sodium pyrrolidine (B122466) carboxylic acid |

| p-Nitrobenzoates |

| N-hydroxysuccinimidates |

| Sodium cyanoborohydride |

Advanced Formulation of this compound: A Research Gap

A comprehensive review of publicly available scientific literature reveals a significant gap in research concerning the advanced formulation and delivery of the chemical compound this compound, particularly in the realm of mucoadhesive nanoparticle systems for ocular application. Despite the known properties of Actinoquinol as a UVB absorber, which suggests its potential utility in ophthalmic preparations for photoprotection, there is a notable absence of studies detailing its incorporation into sophisticated drug delivery platforms such as those outlined in the requested article structure.

Specifically, searches for research on this compound formulated into mucoadhesive nanoparticle systems, for instance using polymers like chitosan and hyaluronic acid, have not yielded any specific results. Consequently, there is no available data on the characterization of such nanoparticles, including critical parameters like size, polydispersity index (PDI), zeta potential, pH, osmolality, or viscosity.

Furthermore, the scientific literature lacks any investigation into the mucoadhesive mechanisms of this compound nanoparticles and their potential interaction with ocular mucins. Studies on this topic are crucial for understanding the residence time and bioavailability of a topical ophthalmic formulation. Similarly, no ex vivo permeation studies for any nanoparticle formulation of this compound have been published, which would be essential to assess its ability to penetrate ocular tissues.

While there is extensive research on the development of mucoadhesive nanoparticle systems for other ophthalmic drugs, often utilizing chitosan and hyaluronic acid, this body of work does not extend to this compound. These studies provide a framework and established methodologies that could be applied to this compound, but as of now, such research has not been undertaken or at least has not been published in accessible scientific databases.

Comparative Academic Research and Theoretical Positioning of Actinoquinol Sodium

Comparative Efficacy Studies with Quinoline-Based Therapeutics

Quinoline (B57606) and its derivatives represent a broad class of compounds with significant therapeutic applications, ranging from antimalarial to antibacterial agents. mdpi.commdpi.com Positioning a specific compound like Actinoquinol (B97579) sodium within this extensive family requires rigorous comparative studies against established drugs. Such research is essential for defining its unique therapeutic niche, understanding its relative potency, and identifying potential advantages or limitations.

Benchmarking against well-known quinoline-based therapeutics, such as the antimalarial drug Chloroquine (B1663885), provides a standardized measure of efficacy. Chloroquine, a 4-aminoquinoline (B48711) synthesized in 1934, has been a cornerstone of malaria treatment for decades. mmv.org Its mechanism of action involves inhibiting the detoxification of heme in the malaria parasite. mdpi.com While Actinoquinol sodium's primary recognized role is as a UVB-absorbing agent for ocular protection, a comparative framework is methodologically crucial for exploring any broader therapeutic potential. drugfuture.com

A direct comparative clinical study between this compound and Chloroquine for a specific indication has not been prominently documented in available research, largely due to their distinct primary applications. However, the methodology for such a trial can be modeled on existing studies comparing different quinoline-based drugs. For instance, a randomized trial comparing Chloroquine with Dihydroartemisinin-Piperaquine for treating Plasmodium vivax infection evaluated several key parameters to determine relative efficacy. nih.govsemanticscholar.org

Interactive Data Table: Framework for Comparative Efficacy

Below is a conceptual table illustrating the types of endpoints that would be measured in a hypothetical clinical trial benchmarking this compound against an established quinoline therapeutic like Chloroquine for an antimicrobial indication.

| Efficacy Parameter | Metric | Example Data (Chloroquine Arm) nih.gov | Example Data (Comparator Arm) nih.gov |

| Clinical Response | Fever Clearance Time (Median) | 24 hours | 12 hours |

| Parasitological Response | Parasite Clearance Time (Median) | 36 hours | 18 hours |

| Parasitological Response | Parasite Clearance Half-Life (Mean) | 3.98 hours | 1.80 hours |

| Overall Efficacy | Adequate Clinical & Parasitological Response | 47% | 66% |

Structural Evolution and Resistance Pattern Analysis in Quinoline Derivatives

The widespread use of quinoline antimicrobials has led to the evolution of resistance, a major public health concern. frontiersin.orgwho.int Understanding the structural changes in target enzymes and the phylogenetic relationships between resistant strains is vital for developing new derivatives that can overcome these resistance mechanisms. researchgate.netasm.org